Thieno[2,3-c]pyridine
Overview
Description
Thieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ringThe presence of both sulfur and nitrogen atoms in the ring system allows for diverse chemical reactivity and biological interactions .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine derivatives have been identified as inhibitors of several targets. One of the primary targets is the G protein-coupled receptor kinase 2 (GRK2) . Another significant target is the P2Y purinoceptor 12 , a G-protein coupled receptor for ADP, which plays a crucial role in platelet aggregation .
Mode of Action
This compound derivatives, such as RX-111, function as small molecule inhibitors of protein interaction with glycosaminoglycans (SMIGs) . They bind directly to heparin, a type of glycosaminoglycan . This binding inhibits leukocyte rolling on endothelial cells under shear flow, a critical step in the inflammatory response .
Biochemical Pathways
The inhibition of protein interaction with glycosaminoglycans by this compound derivatives affects several biochemical pathways. It impacts the inflammatory pathways involved in autoimmune diseases, ulcerative colitis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
The result of this compound action is a reduction in inflammation in various disease models. For instance, RX-111 has shown efficacy in reducing inflammation in the mouse model of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and the rat model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE) .
Action Environment
The action of this compound derivatives can be influenced by various environmental factors. For instance, the presence of heparin, a type of glycosaminoglycan, is necessary for RX-111 to exert its anti-inflammatory effects
Biochemical Analysis
Biochemical Properties
Thieno[2,3-c]pyridine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a hit compound in the search for inhibitors of the GRK2 kinase . The this compound moiety forms secondary interactions with the biological target of interest .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has been shown to inhibit leukocyte rolling on endothelial cells under shear flow . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of thiophene-2-carboxylic acid derivatives with ammonia or primary amines, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and acylated this compound derivatives.
Scientific Research Applications
Thieno[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins, including kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
- Thieno[3,2-b]pyridine
- Thieno[3,4-b]pyridine
- Pyridine
Comparison: Thieno[2,3-c]pyridine is unique due to its specific fusion pattern of the thiophene and pyridine rings, which imparts distinct electronic properties and reactivity. Compared to thieno[3,2-b]pyridine and thieno[3,4-b]pyridine, this compound exhibits different biological activities and chemical reactivity due to the position of the sulfur and nitrogen atoms in the ring system .
Properties
IUPAC Name |
thieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQBPBMIAFIRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181662 | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-12-8 | |
Record name | Thieno[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno[2,3-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thieno(2,3-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Thieno(2,3-c)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A49UZQ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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